![molecular formula C17H19BrClN3O4S B2886530 5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide CAS No. 941901-17-3](/img/structure/B2886530.png)
5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are key components of this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring substituted at the 2-position with an anilide . It also contains a piperazine moiety, which is widely employed in drugs . The molecular weight of a similar compound was found to be less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Scientific Research Applications
Drug Development
This compound, due to its unique structure, has potential applications in drug development. Its molecular framework allows it to interact with various biological targets, which can be exploited to create new therapeutic agents. For instance, its interaction with mitogen-activated protein kinase 10 (MAPK10) suggests a role in modulating cellular processes that could be relevant in diseases like cancer or neurodegenerative disorders .
Pharmacological Research
In pharmacology, the compound’s ability to bind with high affinity to multiple receptors makes it a valuable tool for studying receptor-ligand interactions. This can lead to the discovery of new pharmacophores and aid in the understanding of complex pharmacodynamics.
Predictive Machine-Learning Models
The compound’s structured datasets can be used to build, train, and validate predictive machine-learning models. These models can predict drug interactions, side effects, and efficacy, which are crucial in the early stages of drug discovery .
Synthesis of Novel Compounds
Researchers can use this compound as a starting material for the synthesis of novel compounds. Its bromo and chloro groups, along with the piperazine ring, offer multiple sites for chemical modifications, leading to a variety of derivatives with potential biological activities.
Antitumor Activity
The compound has been studied for its antitumor activity. It may serve as a lead compound for the development of new anticancer drugs, especially considering its potential effects on specific cancer cell lines, as indicated by in vitro studies .
Structural Analysis
The compound’s structure allows for the application of chiroptical methods in structural analysis. This is particularly useful in determining the absolute configuration of new chiral drug candidates, which is important for understanding their pharmacokinetics and pharmacodynamics .
Biological Potential Studies
Indole derivatives, which share a similar structural motif with this compound, have a wide range of biological activities. By studying this compound, researchers can explore new therapeutic possibilities across various diseases due to its broad-spectrum biological activities .
Computational Chemistry
The compound can be used in computational chemistry to study the electron-induced decomposition of related molecules. This helps in understanding the stability and reactivity of drug molecules under different conditions, which is vital for drug formulation .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential hazards. It could also be interesting to explore its potential applications in drug development and other areas .
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 . This kinase is a serine/threonine-protein kinase involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
It is known that the compound binds with high affinity to multiple receptors . This binding can influence the activity of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Given its potential biological activities, it may have a broad impact on cellular processes, potentially influencing cell proliferation, inflammation, viral replication, and more .
properties
IUPAC Name |
5-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClN3O4S/c18-16-5-4-15(26-16)17(23)20-6-11-27(24,25)22-9-7-21(8-10-22)14-3-1-2-13(19)12-14/h1-5,12H,6-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJXUTJAKSESRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide |
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